Lutetium tribromide is not directly mentioned in the provided papers; however, lutetium (Lu) compounds and isotopes, particularly Lutetium-177, have been extensively studied for their potential applications in medicine, especially in the treatment of various cancers. Lutetium-177 is a beta-emitting radionuclide that has gained attention due to its theranostic properties, which allow for both therapy and diagnostic imaging in a single compound5.
Lutetium tribromide adopts a rhombohedral crystal structure, similar to ferric chloride (FeCl3). This structure belongs to the space group R(2C3i), indicating a specific arrangement of atoms in a repeating three-dimensional pattern. [] While the exact Lu-Br bond lengths in LuBr3 are not explicitly mentioned in the provided abstracts, they are presumed to be similar to other lanthanide tribromides and can be calculated assuming a perfect octahedral arrangement around the lutetium atom. []
One study mentions the accidental formation of lutetium oxide bromide (LuOBr) as a by-product while attempting to react lutetium metal, ruthenium powder, and lutetium tribromide in a sealed tantalum container. [, ] This suggests that LuBr3 can potentially react with oxygen-containing species under certain conditions.
Lutetium-177 has been approved for use in treating somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs)2. It has shown favorable progression-free survival (PFS) and safety profiles, although its cytoreductive capability is limited. Studies are ongoing to improve its efficacy by combining it with other agents like triapine2. In addition, Lutetium-177 is being explored for its use in photodynamic therapy for the treatment of atherosclerotic plaque and potentially vulnerable plaque in coronary artery disease67.
The gamma photon emission of Lutetium-177 allows for diagnostic imaging alongside therapeutic applications. This dual functionality makes it a valuable tool in the field of nuclear medicine for both the treatment and monitoring of diseases5.
While the pharmacological and toxicological properties of lutetium chloride specifically are not detailed in the context of the provided papers, one study does discuss the pharmacology and toxicology of lutetium chloride, indicating that it acts as a depressant on all systems studied and can cause cardiovascular collapse and respiratory paralysis at high doses8. However, Lutetium-177 compounds used in medical applications are designed to minimize toxicity to normal cells and tissues1.
The theranostic potential of Lutetium-177 is highlighted by its ability to treat conditions like metastatic bone pain and to be used in radiation synovectomy of knee joints and therapy of hepatocellular carcinoma. The long physical half-life of Lutetium-177 is advantageous for mapping the pharmacokinetics of various agents5.
Lutetium-177 emits beta particles that can cause DNA damage in targeted cancer cells, leading to cell death. It is often used in conjunction with molecules that target specific receptors on cancer cells, such as somatostatin receptors in neuroendocrine tumors (NETs). For example, Lutetium Lu 177 Dotatate (Lutathera) is a radiolabeled somatostatin analogue that delivers targeted radiation to NETs expressing somatostatin receptors2. The addition of radiation sensitizers, such as triapine, can further enhance the antitumor activity of Lutetium-177 by inhibiting ribonucleotide reductase, the rate-limiting enzyme in DNA repair2. Additionally, Lutetium-177 can be used in photodynamic therapy (PDT) with photosensitizers like motexafin lutetium, which produces cytotoxic singlet oxygen upon activation by light, inducing apoptosis in vascular cells6.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2